molecular formula C5H7N3O2 B2537905 2H-1,2,3-Triazole-2-acetic acid, methyl ester CAS No. 868833-93-6

2H-1,2,3-Triazole-2-acetic acid, methyl ester

Cat. No. B2537905
M. Wt: 141.13
InChI Key: FDGXDAIRWLNULV-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazole is a tautomeric form of 1H-1,2,3-triazole . It is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazoles are planar and aromatic, and they are highly soluble in water .


Synthesis Analysis

A short and simple synthesis of 2β-(1,2,3-Triazol-1-yl) methyl-2α-methyl-6,6-dihydropenicillin-3α-carboxylic acid diphenylmethyl ester, a key intermediate for the synthesis of tazobactam, has been described . This synthesis involves the use of Mercury (II) acetate and azobisisobutyronitrile (AIBN) to optimize the direct substitution of 1,2,3-triazole .


Molecular Structure Analysis

The 1H-decoupled 13C NMR spectrum of a similar compound showed 15 resonances, which is in agreement with the proposed structure .


Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

Triazoles are planar and aromatic, and they are highly soluble in water . In aqueous solution, 1H-1,2,3-triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Intramolecular Aliphatic Diazonium Coupling : The methyl ester of 1H-indazole-3-carboxylic acid, a compound related to "2H-1,2,3-Triazole-2-acetic acid, methyl ester," is formed via intramolecular aliphatic diazonium coupling. This process has been characterized by single-crystal X-ray diffraction, highlighting the compound's ability to crystallize as hydrogen-bonded trimers. Such studies contribute to understanding the structural basis for the reactivity and potential applications of these compounds in synthesis and materials science (Glaser et al., 1993).

  • Novel Triazole Derivatives : The synthesis and study of novel 1,2,4-triazolylacetic acid derivatives, which include various substituents at the triazole ring, have shown that these compounds exhibit strong acylating properties and undergo decarboxylation under certain conditions. This research opens avenues for their application in synthetic organic chemistry and potentially in the development of new materials or chemical intermediates (Khomenko et al., 2016).

Supramolecular Chemistry and Coordination

  • Supramolecular Interactions of Triazoles : 1,2,3-Triazoles, including derivatives similar to "2H-1,2,3-Triazole-2-acetic acid, methyl ester," exhibit unique supramolecular interactions due to their nitrogen-rich structure. These interactions include hydrogen and halogen bonding, making triazoles versatile units for applications in supramolecular and coordination chemistry. Their diverse coordination modes enable applications in anion recognition, catalysis, and photochemistry, showcasing the broad potential of triazole-based compounds in advanced materials and chemical sensors (Schulze & Schubert, 2014).

Chemical Reactivity and Applications

  • Reactivity with Acetylenic Compounds : Research involving the reaction of α,α-difluoroazides with acetylenic compounds to afford 1,2,3-triazoles demonstrates the chemical versatility and reactivity of triazole derivatives. This study not only adds to the understanding of triazole chemistry but also suggests potential applications in synthesizing novel compounds with unique properties (Lermontov et al., 2000).

Fluorescent Probes and Sensing

  • Fluorescent Probe Development : An unintended result of triazole synthesis was utilized to develop a simpler, sensitive, and selective turn-on fluorescent probe, highlighting the serendipitous discoveries in chemical research that can lead to significant applications in biological sensing and imaging. This example illustrates the potential of triazole derivatives in the development of new diagnostic tools and sensors (Nehra et al., 2020).

Safety And Hazards

While triazoles have a broad range of therapeutic applications, adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They also have important roles in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

methyl 2-(triazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGXDAIRWLNULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,3-Triazole-2-acetic acid, methyl ester

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